molecular formula C20H24O6 B12116767 5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one

5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one

Cat. No.: B12116767
M. Wt: 360.4 g/mol
InChI Key: BXSSNSXQMLOYPG-UHFFFAOYSA-N
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Description

5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho2,1-fbenzofuran-6-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a benzofuran core

Preparation Methods

The synthesis of 5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho2,1-fbenzofuran-6-one involves several steps, typically starting with the formation of the benzofuran core. The synthetic route may include the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Addition of Methyl Groups: Methyl groups can be added through methylation reactions using reagents like methyl iodide.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho2,1-fbenzofuran-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho2,1-fbenzofuran-6-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho2,1-fbenzofuran-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and benzofuran core may allow the compound to interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho2,1-fbenzofuran-6-one include other benzofuran derivatives and polyhydroxy compounds. These compounds may share some structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of 5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho2,1-fbenzofuran-6-one lies in its specific combination of hydroxyl groups and methyl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one

InChI

InChI=1S/C20H24O6/c1-19(2)5-4-6-20(3)12-11(14(23)16(25)18(19)20)13(22)10-7-9(8-21)26-17(10)15(12)24/h9,21-22,24-25H,4-8H2,1-3H3

InChI Key

BXSSNSXQMLOYPG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1=C(C(=O)C3=C2C(=C4C(=C3O)CC(O4)CO)O)O)C)C

Origin of Product

United States

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